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Compound of Interest

(2-
Compound Name:
Cyclopropylphenyl)methanamine

Cat. No.: B039418

CAS Number: 118184-66-0
For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (2-
Cyclopropylphenyl)methanamine, a compound of interest in medicinal chemistry and drug
discovery. Due to the limited publicly available data for this specific isomer, this guide leverages
information on closely related structural analogs and the broader class of cyclopropyl-
containing aromatic amines to offer insights into its synthesis, potential properties, and
applications.

Chemical and Physical Properties

Detailed experimental data for (2-Cyclopropylphenyl)methanamine is not widely reported.
The following table summarizes computed and predicted properties, alongside data for the
closely related isomer, cyclopropyl(phenyl)methanamine, to provide an estimated profile.
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2-
( cyclopropyl(phenyl)metha
Cyclopropylphenyl)methan .
Property . namine (CAS 23459-38-3)
amine 1]
(Predicted/Computed)
Molecular Formula C1oH13N CioH13N
Molecular Weight 147.22 g/mol 147.22 g/mol
Boiling Point Not available 103-115 °CJ[1]
) ] 1.082+0.06 g/cm3 (Predicted)
Density Not available
[1]
pKa Not available 9.29+0.10 (Predicted)[1]
LogP Not available 1.6 (Computed)

Spectroscopic Data Profile

Specific spectral data (NMR, IR, MS) for (2-Cyclopropylphenyl)methanamine is not readily
available in the literature. However, based on its structure and data from analogous
compounds, the following characteristic spectral features can be anticipated.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methanamine,
and cyclopropy! protons. The aromatic protons would appear in the downfield region (typically
7.0-7.5 ppm). The benzylic protons of the CH2-NHz group would likely appear as a singlet or a
multiplet around & 3.5-4.0 ppm. The protons of the cyclopropyl ring would be in the upfield
region (typically & 0.5-1.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal
coupling.

3C NMR Spectroscopy

The carbon NMR spectrum would show characteristic signals for the aromatic carbons (& 120-
140 ppm), the benzylic carbon (around & 40-50 ppm), and the carbons of the cyclopropyl ring
(in the upfield region, & 5-20 ppm).
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Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations of the primary amine at
approximately 3300-3400 cm~1. Aromatic C-H stretching would be observed around 3000-3100
cm~1, and aliphatic C-H stretching from the cyclopropyl and methylene groups would be seen
just below 3000 cm~*. Characteristic aromatic C=C stretching absorptions would appear in the
1450-1600 cm™1 region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak
(M*) at m/z = 147. Common fragmentation patterns would likely involve the loss of the amino
group and fragmentation of the cyclopropyl ring.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (2-
Cyclopropylphenyl)methanamine is not published, a plausible synthetic route can be devised
based on established organic chemistry reactions. A logical approach would involve the
preparation of a 2-cyclopropylbenzonitrile intermediate followed by its reduction to the target
amine.

Proposed Synthetic Pathway

Suzuki Coupling
(Pd catalyst, base)

2-Bromobenzonitrile
[

Nitrile Reduction

: 2-Cyclopropylbenzonitrile
l

Cyclopropylboronic acid

> (2-Cyclopropylphenyl)methanamine

|

Reducing agent (e.g., LIAIH4)

Click to download full resolution via product page

Caption: Proposed synthesis of (2-Cyclopropylphenyl)methanamine.
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General Experimental Protocol for Suzuki Coupling

To a reaction vessel, add 2-bromobenzonitrile, cyclopropylboronic acid (1.2 equivalents), a
palladium catalyst (e.g., Pd(PPhs)4, 0.05 equivalents), and a base (e.g., K2COs, 2.0
equivalents).

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours
until the starting material is consumed (monitored by TLC or GC-MS).

After cooling to room temperature, the reaction mixture is diluted with water and extracted
with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

The crude product, 2-cyclopropylbenzonitrile, is purified by column chromatography on silica
gel.

General Experimental Protocol for Nitrile Reduction

A solution of 2-cyclopropylbenzonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) is
added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum
hydride (LiAIH4, 1.5-2.0 equivalents), in the same solvent at 0 °C under an inert atmosphere.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then heated to reflux for several hours.

The reaction is carefully quenched by the sequential addition of water and a sodium
hydroxide solution.

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

The combined organic extracts are dried over a suitable drying agent, filtered, and the
solvent is removed under reduced pressure to yield the crude (2-
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Cyclopropylphenyl)methanamine.

o Further purification can be achieved by distillation or by salt formation and recrystallization.

Role in Drug Development and Medicinal Chemistry

The cyclopropyl moiety is a valuable functional group in modern drug design. Its incorporation
into a molecule can confer several advantageous properties. The 2-phenylcyclopropylamine
scaffold, in a broader sense, is considered a privileged structure in central nervous system
(CNS) drug design.

Physicochemical and Pharmacokinetic Benefits

o Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to
increased metabolic stability and a longer half-life of the drug.

o Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a
specific conformation, which can lead to higher binding affinity and selectivity for its biological
target.

 Lipophilicity: The introduction of a cyclopropyl group can fine-tune the lipophilicity of a
compound, which is a critical parameter for its absorption, distribution, metabolism, and
excretion (ADME) profile.

Potential Biological Activities

While the specific biological activities of (2-Cyclopropylphenyl)methanamine have not been
extensively reported, related cyclopropylamine derivatives have shown a range of biological
effects. For instance, some cyclopropylamines are known to be inhibitors of monoamine
oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This suggests a
potential application in the development of antidepressants and neuroprotective agents.
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Chemical Modification
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Caption: Logic diagram illustrating the utility of the cyclopropyl group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b039418?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

